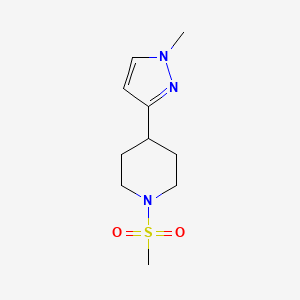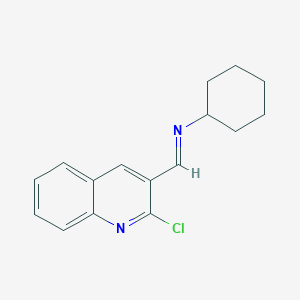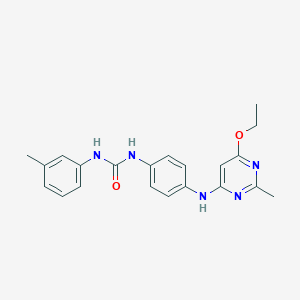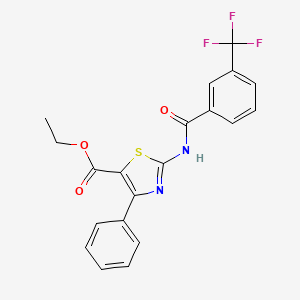
4-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine, also known as MPMP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Selective 5-HT7 Receptor Ligands and Multifunctional Agents
Research by Canale et al. (2016) delves into the design of selective 5-HT7 receptor ligands, presenting "4-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine" derivatives as potential candidates. The study identifies compounds with potent and selective antagonistic activity at the 5-HT7 receptor, demonstrating antidepressant-like and pro-cognitive properties in animal models. This suggests a promising approach for extending polypharmacological strategies in treating CNS disorders (Canale et al., 2016).
Antimicrobial Activity
El‐Emary et al. (2002) explored the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, revealing a pathway for producing compounds with antimicrobial activity. Though the study does not directly mention "4-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine," it highlights the broader category of sulfonamido pyrazoles' potential in creating antimicrobial agents (El‐Emary et al., 2002).
Spin-Crossover and Crystallographic Phase Changes
Research by Cook et al. (2015) on iron(II) complexes incorporating "4-(methylsulfonyl)-2,6-di(pyrazol-1-yl)pyridine" derivatives, closely related to the compound , investigates the interplay between spin-crossover phenomena and crystallographic phase changes. This study provides insights into the structural and electronic properties of materials, which could be relevant for developing advanced molecular devices (Cook et al., 2015).
Synthesis and Evaluation of Anticancer Agents
Turov (2020) examined the anticancer activity of polyfunctional substituted 1,3-thiazoles, incorporating piperazine substituents that demonstrate significant efficacy against various cancer cell lines. This research underscores the importance of "4-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine" derivatives in the synthesis of compounds with potential anticancer properties (Turov, 2020).
Propriétés
IUPAC Name |
4-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12-6-5-10(11-12)9-3-7-13(8-4-9)16(2,14)15/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSDRPXCZBIIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2365853.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2365857.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2365862.png)


![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2365865.png)


![N-cyclopentyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2365870.png)
![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)